molecular formula C12H14N2O2S B3928375 N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B3928375
M. Wt: 250.32 g/mol
InChI Key: CXYJAGBKQFSQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as EOB, is a synthetic compound that belongs to the class of benzothiazinones. EOB has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA transcription. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of microorganisms, induce apoptosis in cancer cells, and reduce inflammation. This compound has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also soluble in a wide range of solvents, making it easy to use in various assays. However, this compound has some limitations. It is not very water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. One potential application is in the treatment of bacterial infections. This compound has been found to be effective against a wide range of bacteria, including multidrug-resistant strains. Another potential application is in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Finally, this compound has potential as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential therapeutic applications. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. This compound has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential therapeutic applications of this compound.

Scientific Research Applications

N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to have a cytotoxic effect on cancer cells and to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-ethyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-13-11(15)7-10-12(16)14-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYJAGBKQFSQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 5
N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Reactant of Route 6
N-ethyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.